molecular formula C15H18ClN3O B5439047 4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5439047
M. Wt: 291.77 g/mol
InChI Key: GFTRGTXDDXDGNM-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a chloro substituent, and an ethylphenyl group

Properties

IUPAC Name

4-chloro-N-[1-(4-ethylphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-4-11-5-7-12(8-6-11)10(2)18-15(20)14-13(16)9-17-19(14)3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTRGTXDDXDGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the ethylphenyl group is introduced using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be replaced by other nucleophiles in substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylphenyl group might yield 4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxylic acid, while substitution of the chloro group could produce a variety of amides, ethers, or thioethers.

Scientific Research Applications

4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. For example, if the compound exhibits anti-inflammatory activity, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(4-methylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 4-chloro-N-[1-(4-isopropylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 4-chloro-N-[1-(4-tert-butylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to these similar compounds, 4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide may exhibit unique properties due to the specific electronic and steric effects of the ethylphenyl group

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